molecular formula C9H7NO3 B7904997 5-acetylbenzo[d]oxazol-2(3H)-one

5-acetylbenzo[d]oxazol-2(3H)-one

Cat. No.: B7904997
M. Wt: 177.16 g/mol
InChI Key: OBVGYSAEPAIRLR-UHFFFAOYSA-N
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Description

5-acetylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzene ring fused to an oxazole ring with an acetyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the oxazole ring, followed by acetylation at the 5-position. The reaction conditions often include the use of a base such as pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign protocols, such as employing urea-hydrogen peroxide complexes and hydrochloric or hydrobromic acid, has been proposed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-acetylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

    Reduction: Reduction reactions can modify the oxazole ring or the acetyl group.

    Substitution: Halogenation and other substitution reactions can introduce different substituents on the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield chloro- or bromo-substituted derivatives of this compound .

Scientific Research Applications

5-acetylbenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective studies, the compound has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, while decreasing the expression of nuclear factor-kappa B. These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazol-2(3H)-one: Lacks the acetyl group at the 5-position.

    5-bromo-benzo[d]oxazol-2(3H)-one: Contains a bromine atom instead of an acetyl group.

    5-chloro-benzo[d]oxazol-2(3H)-one: Contains a chlorine atom instead of an acetyl group.

Uniqueness

5-acetylbenzo[d]oxazol-2(3H)-one is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with biological targets.

Biological Activity

5-acetylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound features an oxazole ring fused to a benzene ring, with an acetyl group at the 5-position. The synthesis typically involves the cyclization of 2-aminophenol with acetic anhydride under basic conditions, often using pyridine as a catalyst. This method can be scaled for industrial production using continuous flow reactors to enhance yield and sustainability.

2. Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, particularly relevant to neurodegenerative diseases like Alzheimer's. It has been shown to promote the phosphorylation of Akt and glycogen synthase kinase while inhibiting nuclear factor-kappa B (NF-kB), thus protecting neurons from apoptosis and reducing tau hyperphosphorylation.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development in treating infections .
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated. Its structural similarity to nucleic acid bases allows it to interact with biological receptors involved in cancer progression .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

  • Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in metabolic processes. For instance, it has been investigated as an inhibitor of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which plays a role in the metabolism of steroid hormones and is implicated in several neurological disorders .
  • Cell Signaling Modulation : By affecting pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, it may enhance cell survival and reduce inflammation, contributing to its neuroprotective effects.

4. Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFocusFindings
NeuroprotectionInduces phosphorylation of Akt; reduces tau hyperphosphorylation
Enzyme InhibitionActs as an uncompetitive inhibitor of 17β-HSD10 with potential applications in treating Alzheimer's
Anticancer ActivityShows promise in inhibiting cancer cell proliferation; requires further investigation

5. Conclusion

This compound is a promising compound with diverse biological activities ranging from neuroprotection to antimicrobial and anticancer effects. Its mechanism of action involves modulation of critical signaling pathways and interactions with specific enzymes, making it a valuable candidate for further research in therapeutic applications.

6. Future Directions

Continued exploration into the structure-activity relationship (SAR) of this compound could lead to the development of more potent derivatives with enhanced efficacy and selectivity for specific biological targets. Additionally, clinical studies will be necessary to validate its therapeutic potential in humans.

Properties

IUPAC Name

5-acetyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVGYSAEPAIRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568427
Record name 5-Acetyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54209-84-6
Record name 5-Acetyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.8 ml of triethylamine and 2.75 g (0.0093 mol) of triphosgene are added to a mixture of 4.2 g (0.0277 mol) of 2-amino-4-methylcarbonylphenol in 100 ml of THF, at 0° C. The mixture is stirred at room temperature for 1 hour, poured into 100 ml of a 0.5N HCl solution and extracted with ethyl acetate, the organic phase is dried and the solvent is evaporated off. The compound of the title is obtained.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
2.75 g
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reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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